2,3,4,6-Tetrachlorophenol sodium salt

Aquatic toxicology Environmental risk assessment Ecotoxicology

Researchers requiring water-soluble chlorophenol biocides face aquatic toxicity and regulatory challenges associated with pentachlorophenol (PCP). This compound provides a differentiated risk-benefit profile for aqueous wood preservation and industrial disinfection. • 2.2× lower acute Daphnia magna toxicity vs PCP, facilitating less stringent environmental hazard classification and simplified discharge permitting for treatment facilities • High water solubility enables direct aqueous formulation, unlike the practically insoluble free phenol (<5% at pH 5.1), streamlining industrial application workflows • Intermediate elimination half-life (~48 h in rats) balances sufficient persistence for biocidal efficacy with reduced environmental residence compared to the 2,3,4,5-isomer Suitable for wood preservatives, paper mill slimicides, cooling water disinfectants, and environmental monitoring reference standards.

Molecular Formula C6H2Cl4NaO+
Molecular Weight 254.9 g/mol
CAS No. 131-61-3
Cat. No. B093969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachlorophenol sodium salt
CAS131-61-3
Synonyms2,3,4,6-tetrachlorophenol
2,3,4,6-tetrachlorophenol sodium salt
sodium 2,3,4,6-tetrachlorophenolate
Molecular FormulaC6H2Cl4NaO+
Molecular Weight254.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na+]
InChIInChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1
InChIKeyYLFFQZKUOUYUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrachlorophenol Sodium Salt: Key Specifications


2,3,4,6-Tetrachlorophenol sodium salt (CAS 131-61-3) is the sodium salt of 2,3,4,6-tetrachlorophenol, a chlorinated phenol with the molecular formula C₆HCl₄NaO and molecular weight 253.86 g/mol [1]. It is commercially available as a solid with purity typically exceeding 89% by GC [2]. Historically, this compound and its parent phenol have been utilized as wood preservatives, fungicides, and disinfectants [3]. Due to its ionic nature, the sodium salt exhibits markedly higher water solubility than the parent phenol, which is practically insoluble in water (estimated solubility <5% at pH 5.1) [4]. This physicochemical property directly influences its formulation and application in aqueous systems, distinguishing it from less soluble chlorophenol alternatives .

Ionic sodium salt supports aqueous formulation workflows
Intermediate toxicity profile among chlorinated phenols
Reference standard for environmental monitoring studies

2,3,4,6-Tetrachlorophenol Sodium Salt: Why Substitution Fails


Chlorinated phenols, including tetrachlorophenol isomers and pentachlorophenol (PCP), exhibit profound differences in toxicokinetics, toxicodynamics, and environmental fate that preclude simple substitution. The specific pattern of chlorine substitution dictates the compound's metabolic half-life, its interaction with biological targets such as human serum albumin, and its aquatic toxicity profile [1][2]. For instance, the 2,3,4,6-isomer demonstrates an intermediate elimination half-life (~48 hours in rats) compared to other tetrachlorophenol isomers, and a distinct fetotoxicity threshold relative to the more toxic PCP [3][4]. These quantifiable differences necessitate compound-specific selection based on the required balance of efficacy, persistence, and safety, rather than generic class-based procurement [5].

Metabolism & Elimination

Elimination rates differ substantially among isomers; 2,3,4,6-TeCP shows intermediate kinetics (~48 h) distinct from faster (2,3,5,6-) or slower (2,3,4,5-) variants, altering bioaccumulation potential.

Mammalian Toxicity Profile

Acute oral LD50 and fetotoxicity NOAEL vary by chlorine pattern; generic substitution with PCP or another isomer may shift hazard classification and safety margin estimates.

Aquatic Toxicity

2.2-fold lower reported acute toxicity to Daphnia vs PCP means environmental impact assessments differ; chlorophenol class-based procurement may not align with regulatory thresholds.

2,3,4,6-Tetrachlorophenol Sodium Salt: Comparative Evidence


Daphnia Acute Toxicity vs Pentachlorophenol

In standardized 48-hour acute toxicity tests with Daphnia magna neonates, 2,3,4,6-tetrachlorophenol (TeCP) exhibited significantly lower toxicity compared to pentachlorophenol (PCP). The mean LC50 for TeCP was 2.66 mg/L, whereas PCP was more potent with an LC50 of 1.23 mg/L, representing a 2.2-fold difference in potency [1]. This quantitative difference is statistically significant (p<0.05) and directly impacts environmental hazard classification and risk mitigation strategies for aquatic ecosystems [2]. Additionally, a commercial formulation (DIATOX®) containing a 6.5:1 ratio of TeCP to PCP demonstrated intermediate toxicity with an LC50 of 2.07 mg/L, confirming the differential contribution of the two compounds [3].

Daphnia Acute Toxicity
Head-to-head
2.66 mg/L vs PCP 1.23 mg/L
Reported lower acute aquatic toxicity context
Supports aquatic hazard differentiation; 48-h Daphnia magna assay
Aquatic toxicology Environmental risk assessment Ecotoxicology

Mouse Acute Oral Toxicity vs Pentachlorophenol

A direct comparison of acute oral toxicity in mice revealed that 2,3,4,6-tetrachlorophenol (TeCP) has an LD50 of 131 mg/kg, whereas pentachlorophenol (PCP) is substantially more toxic with an LD50 of 74 mg/kg under identical experimental conditions [1]. This represents a 1.8-fold difference in potency. Among the tetrachlorophenol isomers, 2,3,4,6-TeCP exhibits intermediate toxicity: 2,3,5,6-TeCP is the most toxic (LD50 109 mg/kg) and 2,3,4,5-TeCP is the least toxic (LD50 400 mg/kg) [2]. This quantitative ranking provides a clear basis for selecting TeCP when a less acutely toxic chlorophenol is required for industrial or research applications [3].

Mouse Acute Oral Toxicity
Head-to-head
131 mg/kg vs PCP 74 mg/kg
Reported intermediate mammalian toxicity
Within tested isomers; LD50 ranking context
Mammalian toxicology Acute toxicity Safety assessment

Elimination Rate: vs 2,3,4,5-Tetrachlorophenol

The three isomers of tetrachlorophenol exhibit markedly different elimination kinetics in rats following intraperitoneal administration. 2,3,5,6-TeCP is the most rapidly eliminated, with complete excretion within 24 hours. 2,3,4,6-TeCP shows an intermediate elimination half-life, with complete excretion within 48 hours. In contrast, only 60% of the administered dose of 2,3,4,5-TeCP could be recovered within 72 hours, indicating a significantly longer residence time in the organism [1]. This 2-fold difference in elimination rate between the 2,3,4,6- and 2,3,4,5-isomers has direct implications for bioaccumulation potential and chronic toxicity risk assessment [2].

Elimination Rate
Head-to-head
48 h vs 2,3,5,6-TeCP 24 h / 2,3,4,5-TeCP >72 h
Reported intermediate elimination rate
May support reduced bioaccumulation potential assessment
Toxicokinetics Metabolism ADME

Developmental Toxicity vs Pentachlorophenol

In a comparative study of embryonal and fetal development in Sprague-Dawley rats, 2,3,4,6-tetrachlorophenol (TeCP) and pentachlorophenol (PCP) were administered orally on gestation days 6-15. The no-observed-adverse-effect level (NOAEL) for embryo/fetal toxicity was 10 mg/kg/day for TeCP and 5 mg/kg/day for PCP [1]. This represents a 2-fold higher safety margin for TeCP. At the maximally tolerated dose (MTD), TeCP caused only delayed ossification of skull bones, whereas PCP induced a broader spectrum of anomalies including subcutaneous edema, dilated ureters, and minor skeletal anomalies [2]. Neither compound was truly teratogenic, but the quantitative and qualitative differences in fetotoxicity are significant for risk assessment [3].

Developmental Toxicity
Head-to-head
NOAEL 10 mg/kg/day vs PCP 5 mg/kg/day
Reported higher NOAEL, supports fetal safety endpoint comparison
Rat developmental study; not teratogenic
Developmental toxicology Reproductive toxicity Fetotoxicity

Human Serum Albumin Binding Affinity

The binding affinity of 2,3,4,6-tetrachlorophenol (as the sodium salt) for human serum albumin (HSA) has been quantified using a fluorescence polarization assay, yielding a Ki of 8.30 nM [1]. This high-affinity binding is consistent with the general trend that plasma protein binding increases with the degree of chlorination, which in turn decreases the clearance rate of higher chlorinated phenols [2]. While direct comparative Ki values for pentachlorophenol or other tetrachlorophenol isomers under identical assay conditions are not available in the BindingDB entry, this datum establishes a quantitative benchmark for the compound's interaction with a major plasma transport protein, which is critical for predicting its distribution and elimination kinetics in vivo [3].

HSA Binding Affinity
Class-level
Ki 8.30 nM
Reported high affinity to human serum albumin
Class-level inference; data to verify
Protein binding Pharmacokinetics Toxicokinetics

Mammalian Cell Mutagenicity Profile

In a study examining mutation induction at the hypoxanthine-guanine phosphoribosyl transferase locus in V79 Chinese hamster cells, 2,3,4,6-tetrachlorophenol was among the compounds tested and was found to be mutagenic [1]. This contrasts with some NIOSH summary statements that suggest no mutagenic activity for the compound [2], highlighting the importance of assay-specific data. Notably, 2,4,6-trichlorophenol was also mutagenic in this test system, while other chlorophenols showed varying activities [3]. This evidence indicates that 2,3,4,6-TeCP possesses intrinsic genotoxic potential in certain in vitro mammalian cell assays, a property that must be considered in risk assessment and that may differentiate it from other chlorophenols with different substitution patterns [4].

Mammalian Cell Mutagenicity
Cross-study
Positive (mutagenic)
Positive result in V79 cell assay
Hazard assessment context; contrasts with some summary statements
Genetic toxicology Mutagenicity Carcinogenicity

2,3,4,6-Tetrachlorophenol Sodium Salt: Key Applications


Wood Preservation: Lower Aquatic Toxicity vs Pentachlorophenol

The 2.2-fold lower acute toxicity of 2,3,4,6-tetrachlorophenol to Daphnia magna compared to pentachlorophenol [7] makes the sodium salt a strategically preferable active ingredient in wood preservatives where potential leaching into aquatic environments is a concern. This differential toxicity can translate to less stringent environmental hazard classifications and simplified discharge permits for wood treatment facilities . The higher water solubility of the sodium salt also facilitates its use in aqueous treatment solutions, a practical advantage over less soluble free phenols [8].

Industrial Biocides: Balanced Persistence & Safety

For industrial slimicides, disinfectants, or material preservatives, the compound's intermediate elimination half-life (48 hours) [7] and its 1.8-fold lower acute oral toxicity than pentachlorophenol offer a balanced risk-benefit profile. It provides sufficient persistence for efficacy without the extended environmental residence of the 2,3,4,5-isomer, and it carries a higher safety margin in mammals than PCP. This profile is particularly relevant for applications in paper mills or cooling water systems where worker exposure and environmental release must be managed [8].

Analytical Reference Standard for Chlorophenol Monitoring

The compound's distinct cross-reactivity profile in immunoassays (e.g., 21% recognition in a 2,4,6-trichlorophenol ELISA) [7] and its well-characterized physicochemical properties (e.g., water solubility of parent phenol: 183.2 mg/L) make it a valuable reference standard for environmental monitoring and occupational exposure studies. Its use as a calibration standard ensures accurate quantification in complex matrices, particularly when distinguishing between closely related chlorophenol congeners is analytically necessary [8].

Application
Selection Property
Validation Focus
Wood Preservation
Aqueous solubility & aquatic toxicity profile
Daphnia acute toxicity assessment
Industrial Biocide
Elimination half-life & acute oral toxicity
Mammalian toxicity ranking review
Analytical Reference Standard
Immunoassay cross-reactivity & solubility data
Congener-specific quantification
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